C14H27NO6.HCl
Description
C₁₄H₂₇NO₆·HCl is a hydrochloride salt characterized by a molecular weight of 341.46 g/mol (calculated from its molecular formula and HCl contribution). Hydrochloride salts generally exhibit high solubility in polar solvents due to their ionic nature, a property inferred from analogous compounds like C₇H₆N₂O (solubility: 1.55 mg/mL) . Synthesis methods for such compounds often involve acid catalysis (e.g., HCl) and purification via extraction, as seen in the preparation of 1,2-benzoxazol-5-amine using SnCl₄ and HCl .
Properties
Molecular Formula |
C14H28ClNO6 |
|---|---|
Molecular Weight |
341.83 g/mol |
IUPAC Name |
1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9?,10-,11+,12-,13?;/m1./s1 |
InChI Key |
RJNRORZRFGUAKL-IHHUCNLKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](OC2O1)C(CO)O)OCCCN(C)C)C.Cl |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose amiprilose amiprilose hydrochloride amprilose SM 1213 SM-1213 Therafectin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares C₁₄H₂₇NO₆·HCl with analogous compounds, focusing on molecular properties, synthesis, and bioactivity.
Table 1: Structural and Physicochemical Properties
*Estimated based on hydrochloride salt properties.
Key Observations :
- Solubility: C₁₄H₂₇NO₆·HCl likely surpasses neutral analogs (e.g., C₇H₆N₂O) due to ionic interactions with aqueous media .
- Bioactivity: The amine group in C₁₄H₂₇NO₆·HCl may confer CYP1A2 inhibition, similar to C₇H₆N₂O .
Research Findings and Functional Implications
Structural Similarity and Bioactivity
Compounds with similarity scores >0.85 (e.g., CAS 828300-70-5 vs. 239097-74-6 ) often share overlapping biological targets. For C₁₄H₂₇NO₆·HCl, structural analogs with nitro or hydroxyl groups may exhibit enhanced binding to CYP enzymes but reduced BBB permeability due to increased polarity.
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